

Application Notes and Protocols for ShK-Dap22 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: ShK-Dap22

Cat. No.: B1140072

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Introduction

ShK-Dap22 is a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is a key regulator of T-lymphocyte activation, making it a prime therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[3][4] **ShK-Dap22** is a synthetic analog of the sea anemone toxin ShK, where the lysine at position 22 has been replaced with diaminopropionic acid (Dap). This substitution significantly enhances its selectivity for Kv1.3 over other potassium channels, such as Kv1.1.[1][2] These application notes provide detailed protocols for the use of **ShK-Dap22** in patch clamp electrophysiology to characterize its effects on Kv1.3 channels and to investigate the role of these channels in cellular physiology.

Mechanism of Action

ShK-Dap22 exerts its inhibitory effect by binding to the outer vestibule of the Kv1.3 channel, thereby physically occluding the pore and preventing the efflux of potassium ions.[1][5] In T-lymphocytes, the resting membrane potential is significantly influenced by the activity of Kv1.3 channels. Upon T-cell receptor (TCR) activation, a sustained influx of calcium (Ca^{2+}) is required for the activation of downstream signaling pathways, leading to cytokine production and proliferation. Kv1.3 channels play a crucial role in maintaining the negative membrane potential that provides the electrochemical driving force for this essential Ca^{2+} influx through calcium release-activated calcium (CRAC) channels.[6][7] By blocking Kv1.3, **ShK-Dap22**

causes membrane depolarization, which in turn reduces the driving force for Ca²⁺ entry, thereby suppressing T-cell activation and subsequent inflammatory responses.[2][5]

Data Presentation

The following table summarizes the quantitative data for **ShK-Dap22**, highlighting its high affinity and selectivity for Kv1.3 channels.

Parameter	Value	Channel	Species	Reference
IC50	23 pM	mKv1.3	Mouse	[1][6][7]
IC50	115 pM	hKv1.3	Human	[8]
IC50	1.8 nM	mKv1.1	Mouse	[1][7]
IC50	10 nM	rKv1.6	Rat	[1]
IC50	37 nM	mKv1.4	Mouse	[1]
IC50	>100 nM	hKv1.5	Human	[6]
IC50	>100 nM	hKv3.1	Human	[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Kv1.3 Currents in T-Lymphocytes

This protocol describes the methodology for recording Kv1.3 currents from T-lymphocytes and assessing the inhibitory effect of **ShK-Dap22**.

1. Cell Preparation:

- Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Culture T-lymphocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- For experiments on activated T-cells, stimulate the cells with phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for 48-72 hours prior to recording.

2. Solutions:

- External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- **ShK-Dap22** Stock Solution: Prepare a 1 μ M stock solution of **ShK-Dap22** in the external solution containing 0.1% bovine serum albumin (BSA) to prevent peptide adhesion to surfaces. Store aliquots at -20°C.

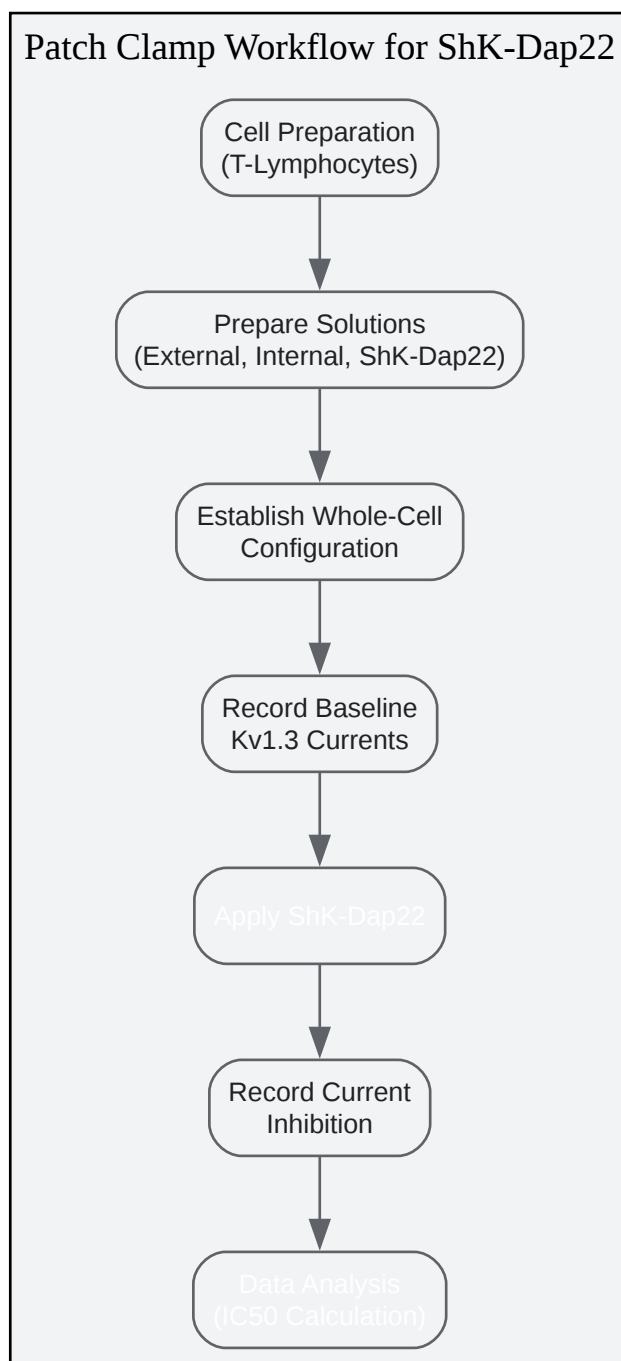
3. Electrophysiological Recording:

- Pull borosilicate glass pipettes to a resistance of 3-6 M Ω when filled with the internal solution.
- Establish a whole-cell patch clamp configuration on a selected T-lymphocyte.
- Hold the cell at a membrane potential of -80 mV.
- Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).
- Record baseline currents for a stable period (e.g., 5 minutes).
- Perfuse the recording chamber with the external solution containing the desired concentration of **ShK-Dap22**.
- Record the inhibition of the Kv1.3 current until a steady-state block is achieved.

4. Data Analysis:

- Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after the application of **ShK-Dap22**.

- Calculate the percentage of current inhibition.
- To determine the IC₅₀ value, apply a range of **ShK-Dap22** concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.



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Experimental workflow for patch clamp analysis of **ShK-Dap22**.

Protocol 2: Investigating the Effect of ShK-Dap22 on T-Cell Membrane Potential

This protocol uses the current-clamp configuration to measure changes in T-lymphocyte membrane potential induced by **ShK-Dap22**.

1. Cell Preparation and Solutions:

- Follow the same procedures as in Protocol 1.

2. Electrophysiological Recording:

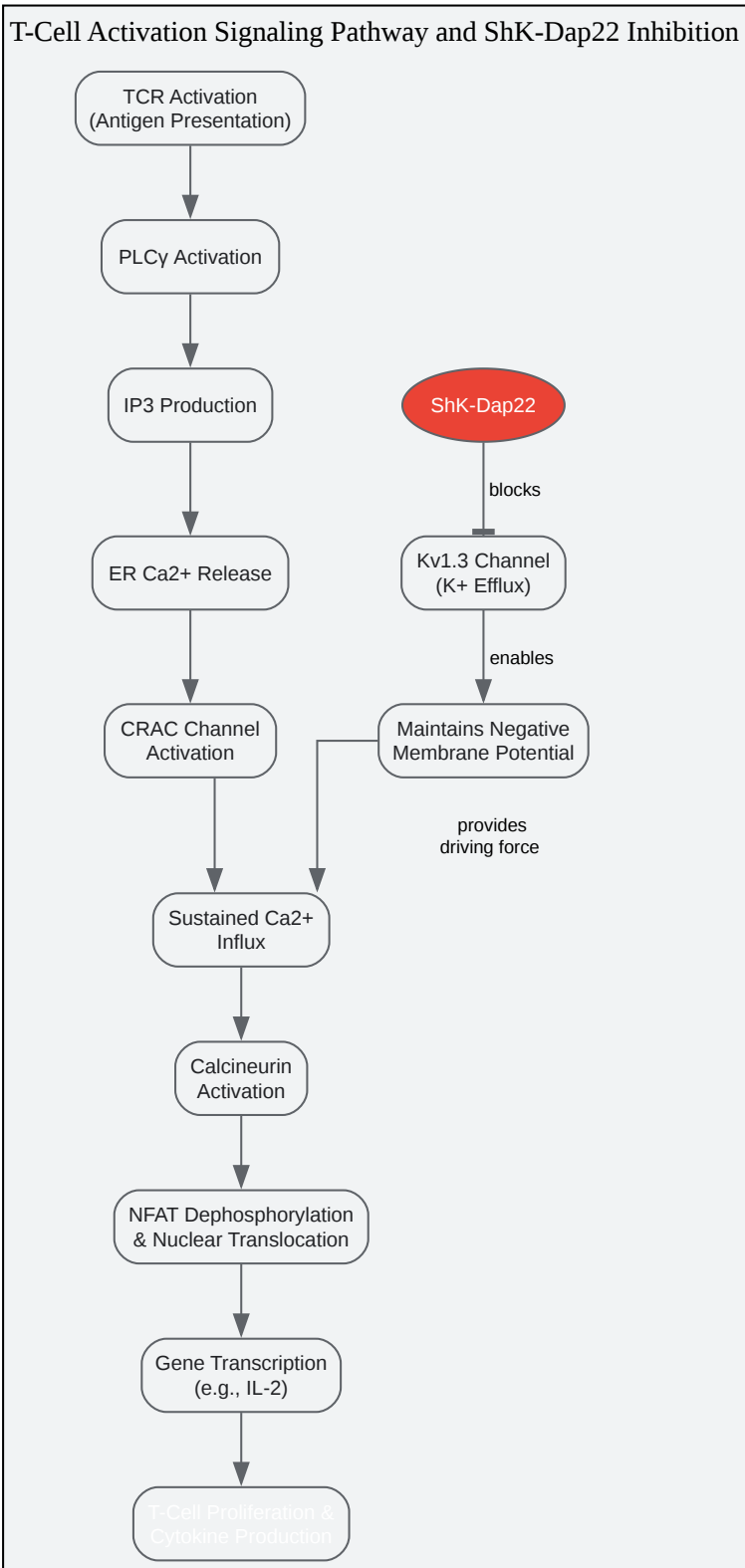
- Establish a whole-cell patch clamp configuration.
- Switch the amplifier to the current-clamp mode ($I=0$) to measure the resting membrane potential.
- Record a stable baseline membrane potential.
- Perfuse the chamber with the external solution containing **ShK-Dap22** at a concentration known to block Kv1.3 (e.g., 1 nM).
- Record the change in membrane potential (depolarization).

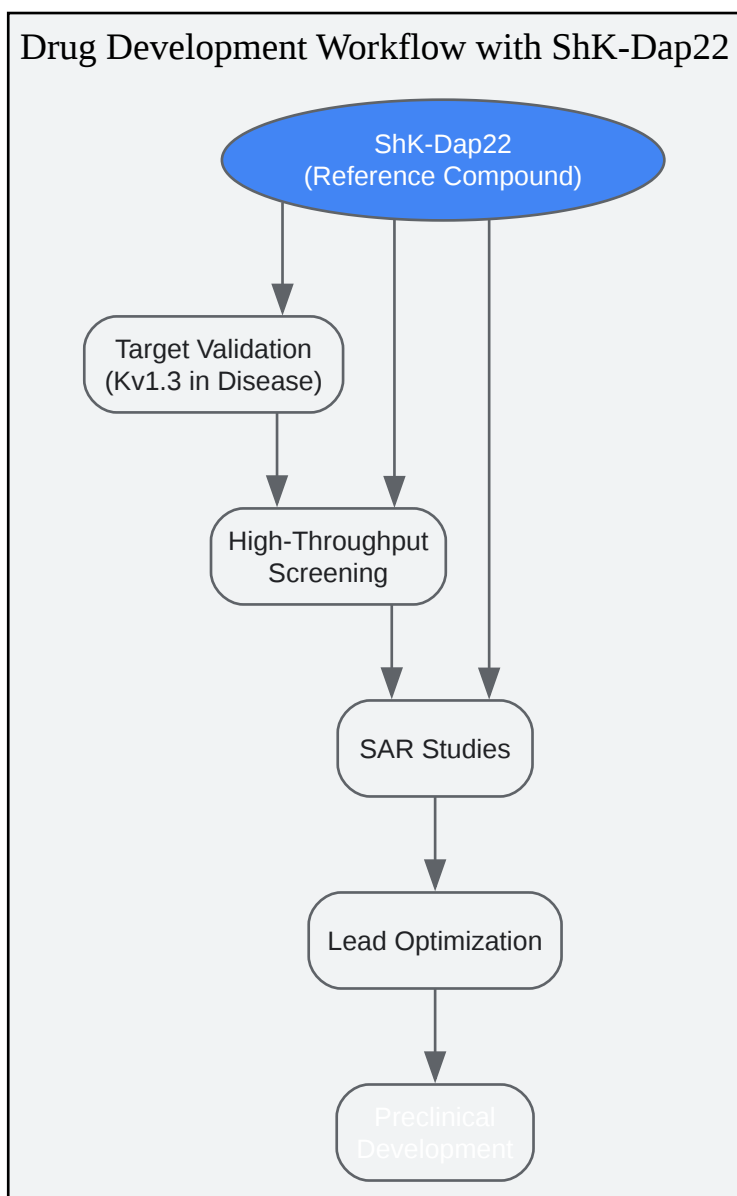
3. Data Analysis:

- Measure the average resting membrane potential before and after the application of **ShK-Dap22**.
- Quantify the magnitude of the depolarization.

Signaling Pathways

The blockade of Kv1.3 channels by **ShK-Dap22** has profound effects on the signaling cascade that governs T-cell activation. The following diagram illustrates this pathway.





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- To cite this document: BenchChem. [Application Notes and Protocols for ShK-Dap22 in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140072#using-shk-dap22-in-patch-clamp-electrophysiology]

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